N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide
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Overview
Description
N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyano group, dichlorophenyl group, and a pyrazole ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide typically involves the reaction of 3,4-dichlorobenzyl cyanide with 1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-3-carboxamide
- N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxamide
- N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate
Uniqueness
N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both cyano and dichlorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O/c13-9-2-1-7(3-10(9)14)11(4-15)18-12(19)8-5-16-17-6-8/h1-3,5-6,11H,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXRZKCQBHQIRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)NC(=O)C2=CNN=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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